N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivities of Pyrazole Derivatives
A study conducted by Titi et al. (2020) explored the synthesis, characterization, and bioactivities of pyrazole derivatives, highlighting their potential as antitumor, antifungal, and antibacterial agents. The research delved into the crystal structure of these compounds and their theoretical physical and chemical properties, confirming their biological activity against breast cancer and microbes. This indicates the broad utility of pyrazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Titi et al., 2020).
Antimicrobial Activity of Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines
Research by Sirakanyan et al. (2021) on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines showcased their pronounced antimicrobial properties. The study highlights the significance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for antimicrobial activity, providing insights into structure-activity relationships and the chemical synthesis of these compounds (Sirakanyan et al., 2021).
Application in PDE9A Inhibition for Cognitive Disorders
A novel compound, identified for its PDE9A inhibitory activity and potential in treating cognitive disorders, was described by Verhoest et al. (2012). This compound, advancing into clinical trials, demonstrates the intersection of heterocyclic chemistry and pharmacological innovation, emphasizing the therapeutic potential of such molecules in neurology and psychiatry (Verhoest et al., 2012).
Synthesis of Heterocycle-Substituted Phthalimide Derivatives for Cytotoxic Activity
The synthesis of heterocycle-substituted phthalimide derivatives was studied by Yang et al. (2010), focusing on their cytotoxic activity against various cancer cell lines. This research underscores the utility of incorporating heterocyclic motifs into phthalimide structures to develop potent anticancer agents (Yang et al., 2010).
Catalytic Activity Enhancement by N,N'-Bisoxalamides
A study by Bhunia et al. (2017) demonstrated how N,N'-Bis(furan-2-ylmethyl)oxalamide enhances the catalytic activity in Cu-catalyzed coupling reactions. This highlights the role of oxalamide derivatives in catalysis, potentially offering new avenues for efficient synthesis and chemical transformations (Bhunia et al., 2017).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-10-8-14(21-17(27)16(26)19-9-11-4-3-7-28-11)24(23-10)18-20-13-6-2-5-12(13)15(25)22-18/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,26)(H,21,27)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRLUEPFTPBWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=CO2)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.